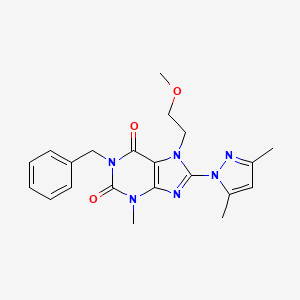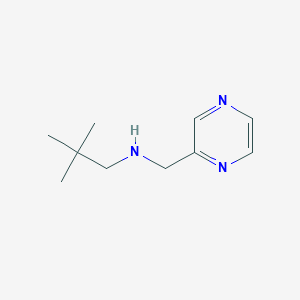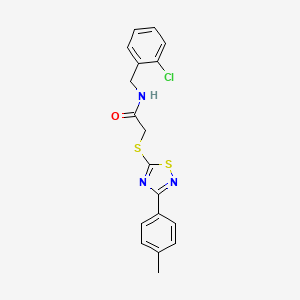![molecular formula C17H8Cl2N4O B2655665 2-(2,4-Dichlorophenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 866144-70-9](/img/structure/B2655665.png)
2-(2,4-Dichlorophenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2,4-Dichlorophenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle . This class of compounds has been found to be versatile in drug design due to its structural similarities with purines . They have been proposed as possible surrogates of the purine ring .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in various studies . The methods of synthesis are diverse and depend on the choice of substituents . A novel class of compounds based on a [1,2,4]triazolo[4,3-a]pyridine scaffold has been identified through structure-based virtual screening .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines are diverse and depend on the choice of substituents . They have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “2-(2,4-Dichlorophenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile”:
Antimicrobial Agents
This compound has shown potential as an antimicrobial agent. Its unique structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to cell death. Research has indicated its effectiveness against a variety of bacterial strains, making it a promising candidate for developing new antibiotics .
Anticancer Research
In the field of oncology, 2-(2,4-Dichlorophenyl)-7-(2-furyl)[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has been studied for its anticancer properties. It has been found to inhibit the growth of cancer cells by interfering with their DNA replication processes. This makes it a potential candidate for chemotherapy drugs, particularly for cancers that are resistant to conventional treatments .
Anti-inflammatory Applications
This compound has also been explored for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, which are molecules that promote inflammation in the body. This makes it useful in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
Research has shown that this compound may have neuroprotective effects. It can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Antiviral Research
The compound has been investigated for its antiviral properties. It has shown the ability to inhibit the replication of certain viruses, including those responsible for influenza and herpes. This makes it a promising candidate for the development of new antiviral medications .
Material Science
In material science, this compound has been explored for its use in creating new materials with unique properties. Its structure allows it to form stable complexes with metals, which can be used in the development of new catalysts and other functional materials.
Tandem C–N coupling/Boulton–Katritzky rearrangement reactions Syntheses of [1,2,4]triazolo [1,5-a]benzazoles Catalyst-free assembly of a polyfunctionalized 1,2,4-triazole-fused N Mechanism of action of the 1,2,4‐triazolo[1,5‐a] pyrimidines One step synthesis of highly functionalized thiazolo[3,2-b][1,2,4]
Orientations Futures
The 1,2,4-triazolo[1,5-a]pyrimidines have found numerous applications in medicinal chemistry . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . This suggests that there is potential for further exploration and development of this class of compounds in drug design.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2N4O/c18-10-3-4-12(14(19)8-10)16-21-17-13(9-20)11(5-6-23(17)22-16)15-2-1-7-24-15/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOPHCUOGRWUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C3=NC(=NN3C=C2)C4=C(C=C(C=C4)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine](/img/structure/B2655582.png)
![2-Tert-butyl-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2655586.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2655592.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![3-Cyclopropyl-6-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2655597.png)
![N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2655598.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-sulfonamide](/img/structure/B2655600.png)

